molecular formula C13H26N2O3 B13584554 Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate

Cat. No.: B13584554
M. Wt: 258.36 g/mol
InChI Key: RKYVXXMOZWVFSI-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine functionality, followed by nucleophilic substitution with a hydroxypiperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are implicated in neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[3-(4-hydroxypiperidin-1-yl)propyl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-7-4-8-15-9-5-11(16)6-10-15/h11,16H,4-10H2,1-3H3,(H,14,17)

InChI Key

RKYVXXMOZWVFSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCC(CC1)O

Origin of Product

United States

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